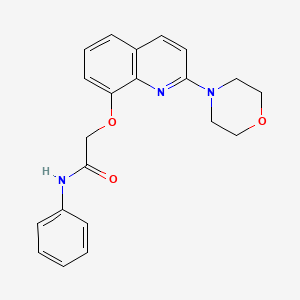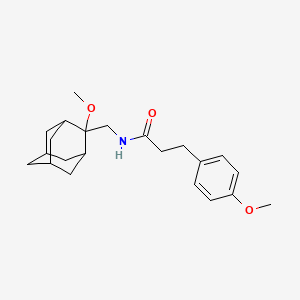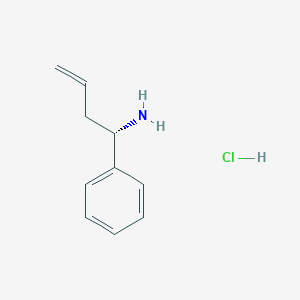![molecular formula C10H8N2O2S2 B2504964 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid CAS No. 400082-02-2](/img/structure/B2504964.png)
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid is a chemical entity that features a thiadiazole ring, a common structural motif in medicinal chemistry due to its diverse biological activities. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, which often contribute to the chemical's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of thiadiazole derivatives can involve various cyclization reactions and functional group transformations. For instance, the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases leads to the formation of a thioketene intermediate, which undergoes a 6-endo-dig-cyclization to yield a fused heterocyclic compound . Similarly, unexpected ring closure and sulfonation reactions can occur under acidic conditions, as seen in the synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. X-ray crystallography has been used to determine the structure of related compounds, revealing features such as S=O close contacts, through-conjugation, and intermolecular hydrogen bonding . These structural characteristics can significantly influence the compound's physical properties and biological activity.
Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions, including alkylation, cyclization, and sulfonation. The reactivity of the sulfur atom in the thiadiazole ring allows for modifications such as methylation, as seen in the alkylation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate . Additionally, the presence of functional groups like amino and sulfonamide can lead to further chemical transformations and the formation of complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect the compound's solubility, melting point, and reactivity. For example, the crystal structure of a related thiadiazole compound shows strong intermolecular hydrogen bonds, which could impact its melting point and solubility . The sulfonamide group, commonly found in these compounds, is known for its ability to act as a hydrogen bond donor and acceptor, further influencing the compound's physical properties and its interaction with biological targets .
Scientific Research Applications
Antimicrobial and Antifungal Action
Research has shown that derivatives of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid exhibit significant antimicrobial and antifungal activities. Compounds synthesized from this chemical structure demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans. This indicates their potential as promising candidates for further antimicrobial and antifungal studies (Sych et al., 2019).
Pharmacological Properties
Another study focused on the cyclization of thiadiazole derivatives to explore their pharmacological properties. The research found that certain compounds in this category could potentially impact the central nervous system (CNS) in mice, suggesting a scope for developing novel CNS-active drugs (Maliszewska-Guz et al., 2005).
Organometallic Materials Engineering
The application of 1,3,4-thiadiazole derivatives in the engineering of organometallic materials has also been explored. Studies revealed that these compounds could serve as excellent precursors for crystal engineering, potentially leading to new materials with desirable properties for use in various technological applications (Ardan et al., 2017).
Antituberculosis and Cytotoxicity Studies
3-Heteroarylthioquinoline derivatives synthesized from this compound have been evaluated for their antituberculosis activity and cytotoxicity. Some of these compounds showed significant activity against Mycobacterium tuberculosis H37Rv, with minimal cytotoxic effects against mouse fibroblasts, indicating their potential as antituberculosis agents (Chitra et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c1-6-10(16-12-11-6)15-8-5-3-2-4-7(8)9(13)14/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTUVLKSRDNYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

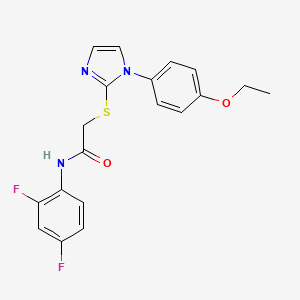
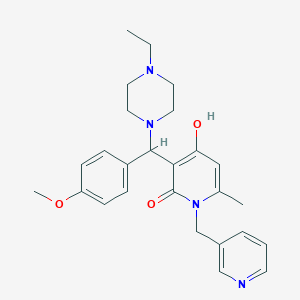
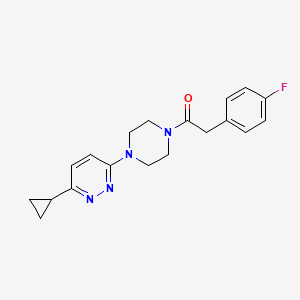
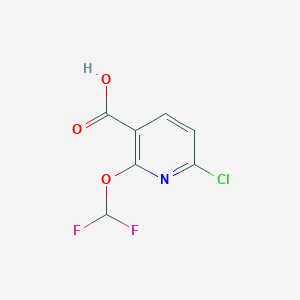
![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide](/img/structure/B2504892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)
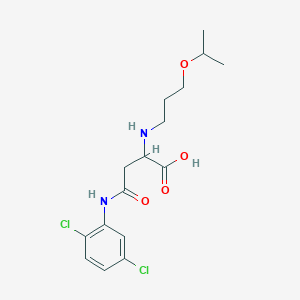
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)
